molecular formula C14H14F3N5O2 B2843893 (5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396686-77-3

(5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2843893
CAS No.: 1396686-77-3
M. Wt: 341.294
InChI Key: XXTJVZQVJIMHGF-UHFFFAOYSA-N
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Description

(5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H14F3N5O2 and its molecular weight is 341.294. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates that derivatives of pyrazine and piperidinyl methanone exhibit antimicrobial and antifungal activities. Patel et al. (2011) synthesized a series of pyridine derivatives showing variable and modest activity against bacteria and fungi, emphasizing the structural basis for antimicrobial efficacy Patel, S. N. Agravat, and Faiyazalam M. Shaikh, 2011. Similarly, Nagaraj et al. (2018) reported on triazole analogues of piperazine with significant inhibition against human pathogenic bacteria Nagaraj, S. Srinivas, and G. N. Rao, 2018.

Anticonvulsant Activity

Rajak et al. (2010) explored semicarbazones based on 1,3,4-oxadiazoles for anticonvulsant activity, providing insights into the structural requirements necessary for this biological effect. This study underscores the importance of specific chemical scaffolds in designing anticonvulsant drugs Rajak, Ravitas Deshmukh, R. Veerasamy, A. Sharma, P. Mishra, and M. Kharya, 2010.

Structural and Synthetic Studies

The structural intricacies and synthetic routes of related compounds are crucial for understanding their potential applications. Research by Karthik et al. (2021) on the synthesis and characterization of a fluorophenyl piperidin-4-yl methanone oxime derivative highlights the methodological advancements in crafting molecules with potential biological activities Karthik, K. Kumara, S. Naveen, L. Mallesha, P. Mallu, M. Deepa Urs, and N. K. Lokanath, 2021.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O2/c1-8-6-19-10(7-18-8)12(23)22-4-2-9(3-5-22)11-20-21-13(24-11)14(15,16)17/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTJVZQVJIMHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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